molecular formula C8H13ClN2 B2603016 4-Azaspiro[2.5]octane-7-carbonitrile;hydrochloride CAS No. 2567496-15-3

4-Azaspiro[2.5]octane-7-carbonitrile;hydrochloride

Cat. No.: B2603016
CAS No.: 2567496-15-3
M. Wt: 172.66
InChI Key: BHPSJORKLMFJOD-UHFFFAOYSA-N
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Description

4-Azaspiro[2.5]octane-7-carbonitrile;hydrochloride is a chemical compound with the molecular formula C8H12N2·HCl. It is known for its unique spirocyclic structure, which consists of a nitrogen-containing spiro ring fused to a carbonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azaspiro[2.5]octane-7-carbonitrile;hydrochloride typically involves the reaction of a suitable spirocyclic precursor with a nitrile source under specific reaction conditions. One common method involves the use of a spirocyclic amine and a cyanating agent, such as cyanogen bromide, in the presence of a base like sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated reactors and precise control systems to optimize yield and purity. The use of high-purity starting materials and stringent quality control measures are essential to ensure the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Azaspiro[2.5]octane-7-carbonitrile;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

4-Azaspiro[2.5]octane-7-carbonitrile;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Azaspiro[2.5]octane-7-carbonitrile;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Azaspiro[2.5]octane-7-carbonitrile;hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to its non-salt counterparts. This property makes it particularly useful in various applications where solubility and stability are critical factors .

Properties

IUPAC Name

4-azaspiro[2.5]octane-7-carbonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.ClH/c9-6-7-1-4-10-8(5-7)2-3-8;/h7,10H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHPSJORKLMFJOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2(CC2)CC1C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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